molecular formula C14H25N3O4S2 B2583938 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole CAS No. 1448135-03-2

1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole

Cat. No.: B2583938
CAS No.: 1448135-03-2
M. Wt: 363.49
InChI Key: RGWJRZLCAQNCRB-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of methyl groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the sulfonyl group: The sulfonyl group can be introduced by reacting the pyrazole with a sulfonyl chloride in the presence of a base like triethylamine.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized by the reaction of an appropriate amine with a suitable electrophile, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: A simpler analog without the sulfonyl and pyrrolidine groups.

    4-bromo-1,3,5-trimethylpyrazole: Contains a bromine atom instead of the sulfonyl and pyrrolidine groups.

    1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group.

Uniqueness

1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1,3,5-Trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The synthesis of pyrazole derivatives typically involves the reaction of sulfonyl chlorides with amines under optimized conditions. For instance, the synthesis of related pyrazole-4-sulfonamide derivatives has been documented, showcasing yields and characterization methods such as NMR and FT-IR spectroscopy .

Antiproliferative Activity

Recent studies have investigated the antiproliferative activity of pyrazole derivatives against various cancer cell lines. The compound has been tested for its effectiveness in inhibiting cell growth. Notably, it demonstrated significant activity against U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability without exhibiting cytotoxic effects on normal cells .

CompoundIC50 (µM)Cell Line
This compoundTBDU937
Control (Mitomycin C)TBDU937

Cytotoxicity

Cytotoxicity assays using the lactate dehydrogenase (LDH) release method confirmed that this compound does not induce significant cytotoxic effects on healthy cells at therapeutic concentrations. This property is crucial for developing potential anticancer agents that minimize harm to normal tissues while targeting malignant cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival. Pyrazole compounds are known to interact with various biological targets, including those involved in inflammatory responses and cellular signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Anticancer Efficacy : In a study examining multiple pyrazole derivatives, one derivative showed a marked reduction in tumor size in xenograft models when administered at specific dosages.
  • Anti-inflammatory Effects : Other derivatives demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

Properties

IUPAC Name

4-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonyl-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S2/c1-10-13(11(2)16(6)15-10)23(20,21)17-8-7-12(9-17)22(18,19)14(3,4)5/h12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWJRZLCAQNCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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